

2-(Perfluorooctyl)ethylamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1H,1H,2H,2H-Perfluorodecylamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Perfluorooctyl)ethylamine, also known as **1H,1H,2H,2H-Perfluorodecylamine**, is a fluorinated organic compound belonging to the vast family of per- and polyfluoroalkyl substances (PFAS). Its unique structure, characterized by a highly fluorinated, hydrophobic "tail" and a hydrophilic amine "head," imparts distinct physicochemical properties that make it a subject of interest in various scientific and industrial domains. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of 2-(Perfluorooctyl)ethylamine, tailored for professionals in research and drug development. While specific historical details of its discovery are not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry.

Physicochemical Properties

The defining characteristic of 2-(Perfluorooctyl)ethylamine is its amphipathic nature, driven by the perfluorooctyl chain and the terminal amine group. This structure suggests potential applications in surface chemistry, materials science, and as a building block for more complex molecules.

Property	Value	Reference
CAS Number	30670-30-5	[1]
Molecular Formula	C ₁₀ H ₆ F ₁₇ N	[1]
Molecular Weight	463.13 g/mol	[1]
Alternate Name	1H,1H,2H,2H-Perfluorodecylamine	[1]
Melting Point	9.6 – 10.3 °C	[2]
Boiling Point	73 °C (@ 7 mm Hg)	[2]
Density	1.595 g/cm ³	[3]

Historical Context: The Rise of Organofluorine Chemistry

The development of organofluorine compounds dates back to the mid-20th century, with a surge in research and applications following World War II. The unique properties of the carbon-fluorine bond, including its high thermal and chemical stability, led to the creation of a vast array of fluorinated substances with applications ranging from refrigerants and non-stick coatings to pharmaceuticals and agrochemicals. Long-chain perfluoroalkyl substances, such as 2-(Perfluorooctyl)ethylamine, are products of this extensive exploration into fluorine chemistry. While the exact date and researchers behind the first synthesis of this specific amine are not readily available in the reviewed literature, its existence is a logical progression in the systematic development of perfluoroalkylated functional molecules.

Synthesis of 2-(Perfluorooctyl)ethylamine

A detailed, peer-reviewed experimental protocol for the synthesis of 2-(Perfluorooctyl)ethylamine is not explicitly available in the provided search results. However, based on established organofluorine chemistry and synthetic routes for analogous compounds, a plausible and commonly employed pathway would involve the reduction of a corresponding nitrile or amide, or the amination of a suitable precursor like 2-(perfluorooctyl)ethyl iodide.

Proposed Synthetic Pathway: Reduction of Perfluorooctylacetonitrile

A likely and efficient method for the preparation of 2-(Perfluorooctyl)ethylamine is the reduction of perfluorooctylacetonitrile. This precursor can be synthesized from 2-(perfluorooctyl)ethyl iodide, which is a common intermediate in fluorotelomer chemistry.

Step 1: Synthesis of 2-(Perfluorooctyl)ethyl Iodide

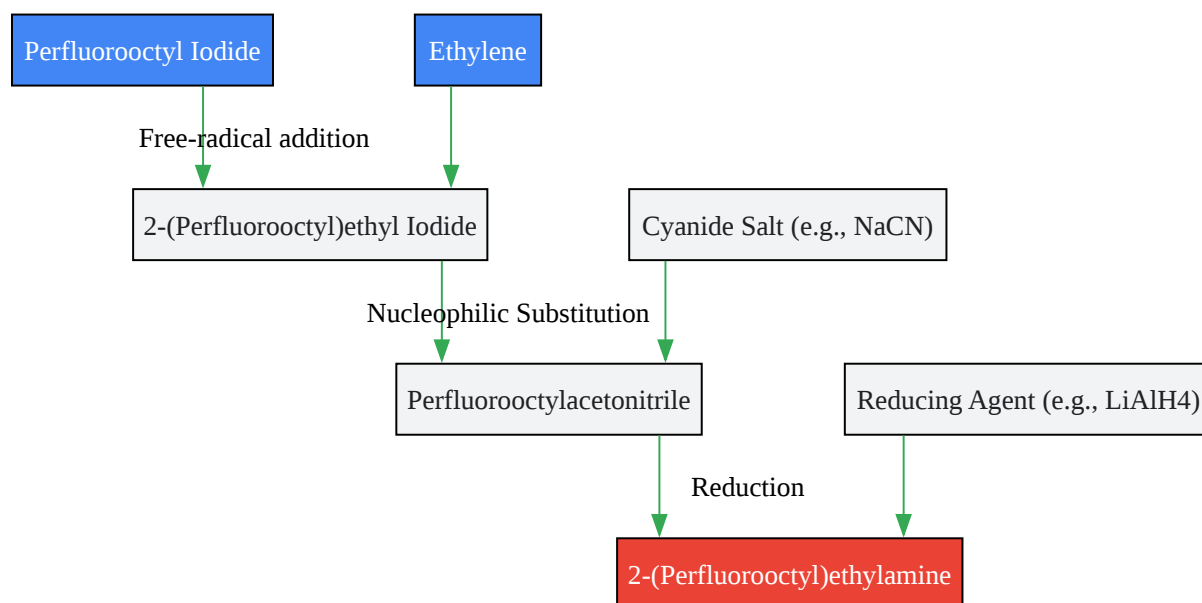
This intermediate is typically prepared via the free-radical addition of perfluorooctyl iodide to ethylene gas.

Step 2: Synthesis of Perfluorooctylacetonitrile

2-(Perfluorooctyl)ethyl iodide can be reacted with a cyanide salt, such as sodium or potassium cyanide, in a nucleophilic substitution reaction to yield perfluorooctylacetonitrile.

Step 3: Reduction of Perfluorooctylacetonitrile to 2-(Perfluorooctyl)ethylamine

The nitrile can then be reduced to the primary amine using a variety of reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.



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Caption: Proposed synthetic workflow for 2-(Perfluorooctyl)ethylamine.

Experimental Protocols

Note: The following protocols are proposed based on general methodologies for similar transformations and have not been specifically reported for 2-(Perfluorooctyl)ethylamine. Researchers should exercise caution and perform appropriate small-scale trials.

Protocol 1: Proposed Synthesis of Perfluorooctylacetonitrile from 2-(Perfluorooctyl)ethyl Iodide

- Materials: 2-(Perfluorooctyl)ethyl iodide, Sodium cyanide, Dimethylformamide (DMF, anhydrous), Inert atmosphere (e.g., Nitrogen or Argon).
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 2-(perfluorooctyl)ethyl iodide in anhydrous DMF.

- Add a stoichiometric excess of sodium cyanide to the solution.
- Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield perfluorooctylacetonitrile.

Protocol 2: Proposed Reduction of Perfluorooctylacetonitrile to 2-(Perfluorooctyl)ethylamine

- Materials: Perfluorooctylacetonitrile, Lithium aluminum hydride (LiAlH_4), Anhydrous diethyl ether or tetrahydrofuran (THF), Inert atmosphere.
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under an inert atmosphere, suspend LiAlH_4 in anhydrous diethyl ether.
 - Cool the suspension to 0 °C in an ice bath.
 - Dissolve perfluorooctylacetonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH_4 suspension via the dropping funnel, maintaining the temperature at 0 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC or GC-MS.
 - Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH_4 by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and

then more water.

- Filter the resulting solid and wash it thoroughly with diethyl ether.
- Dry the combined organic filtrate over anhydrous potassium carbonate and concentrate under reduced pressure.
- Purify the crude 2-(perfluorooctyl)ethylamine by vacuum distillation.

Spectroscopic Data

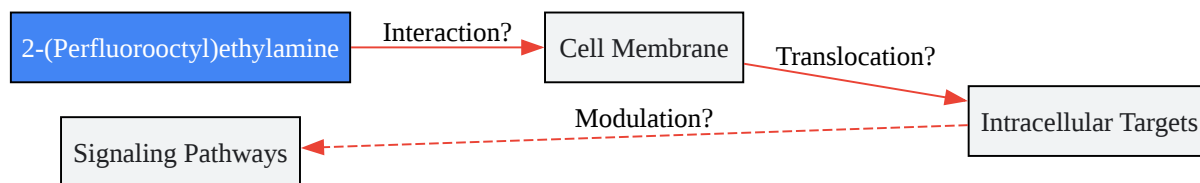
Detailed spectroscopic data (NMR, IR, MS) for 2-(Perfluorooctyl)ethylamine are not readily available in the searched literature. However, based on its structure, the following characteristic signals would be expected:

- ^1H NMR: Resonances corresponding to the $-\text{CH}_2-\text{CH}_2-\text{NH}_2$ protons. The protons closer to the highly electronegative perfluoroalkyl chain would be expected to appear further downfield.
- ^{13}C NMR: Signals for the two carbons of the ethyl group and the carbons of the perfluorooctyl chain, which would show complex splitting patterns due to C-F coupling.
- ^{19}F NMR: A series of signals corresponding to the different fluorine environments in the C_8F_{17} chain.
- IR Spectroscopy: Characteristic absorption bands for N-H stretching (around $3300\text{--}3400\text{ cm}^{-1}$), C-H stretching (around $2850\text{--}2960\text{ cm}^{-1}$), and N-H bending (around 1600 cm^{-1}). Strong C-F stretching bands would be prominent in the $1100\text{--}1300\text{ cm}^{-1}$ region.
- Mass Spectrometry: The molecular ion peak (M^+) and characteristic fragmentation patterns involving the loss of the amine group and fragmentation of the perfluoroalkyl chain.

Biological Activity and Signaling Pathways

There is currently no specific information available in the provided search results regarding the biological activity, mechanism of action, or involvement in any signaling pathways of 2-(Perfluorooctyl)ethylamine. The biological effects of PFAS are a broad and active area of research, with many studies focusing on the toxicity and endocrine-disrupting potential of

perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAAs). The biological impact of perfluoroalkylamines is less well-characterized.



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Caption: Hypothetical interaction of 2-(Perfluorooctyl)ethylamine with a cell.

Given its amphipathic nature, it could potentially interact with cell membranes, but any downstream effects on signaling pathways are purely speculative at this time and require dedicated research.

Conclusion

2-(Perfluorooctyl)ethylamine is a member of the extensive family of perfluorinated compounds with potential for various applications due to its unique chemical structure. While its specific discovery and a detailed, validated synthesis protocol are not well-documented in the available literature, its preparation can be reasonably inferred from established synthetic methodologies for related fluorinated amines. The lack of data on its biological activity and mechanism of action highlights a significant knowledge gap and presents an opportunity for future research. This technical guide provides a foundational understanding of 2-(Perfluorooctyl)ethylamine based on the currently available information and will serve as a valuable resource for scientists and researchers interested in this and related fluorochemicals. Further investigation is warranted to fully elucidate its properties, synthetic pathways, and potential biological implications.

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